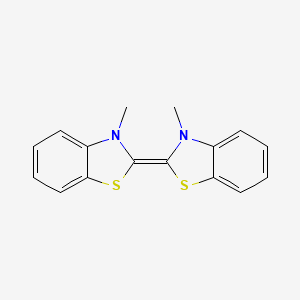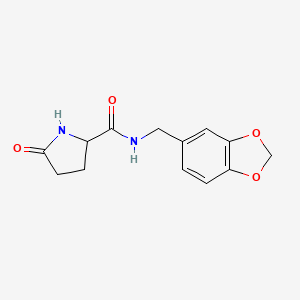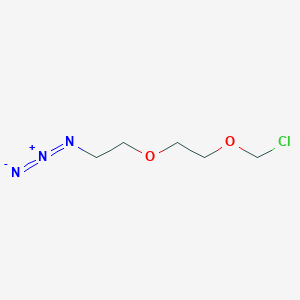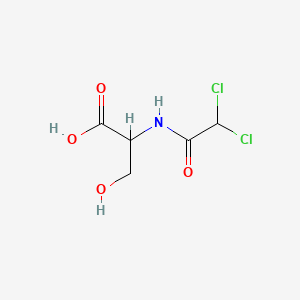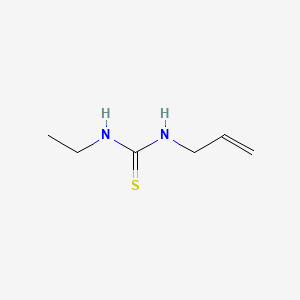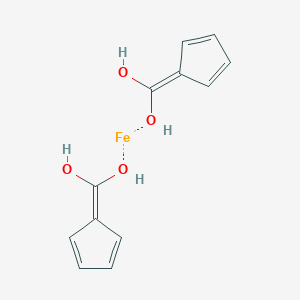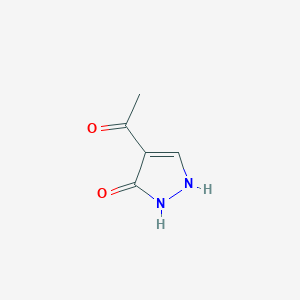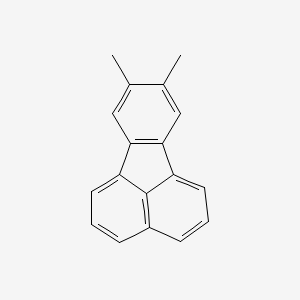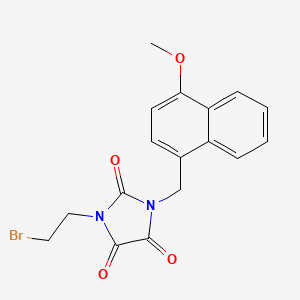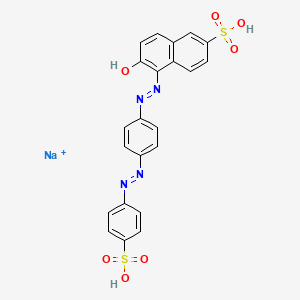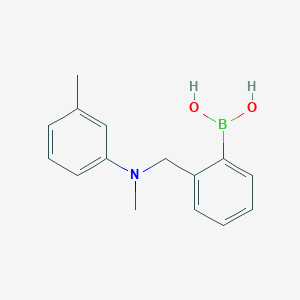
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is a chemical compound with the molecular formula C15H18BNO2 and a molecular weight of 255.12 g/mol . This compound is known for its unique structure, which includes a boronic acid group, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine typically involves the reaction of 2-bromobenzyl alcohol with N-methyl-M-tolylamine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with a boronic acid derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
化学反応の分析
Types of Reactions
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent sensors for detecting saccharides and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and diagnostic tools. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected using various analytical techniques .
類似化合物との比較
Similar Compounds
4-N-methyl-N’-(2-dihydroxyborylbenzyl)-benzonitrile: A close derivative used as a selective sensor for fluoride ions.
N-(2-Dihydroxyborylbenzyl)-N-methylm-tolylamine: Another similar compound with applications in fluorescence-based sensing.
Uniqueness
N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to form stable boronate esters makes it particularly valuable in the development of sensors and diagnostic tools .
特性
CAS番号 |
436845-46-4 |
|---|---|
分子式 |
C15H18BNO2 |
分子量 |
255.12 g/mol |
IUPAC名 |
[2-[(N,3-dimethylanilino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-12-6-5-8-14(10-12)17(2)11-13-7-3-4-9-15(13)16(18)19/h3-10,18-19H,11H2,1-2H3 |
InChIキー |
WNZUWEHMTXCSPU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1CN(C)C2=CC=CC(=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


